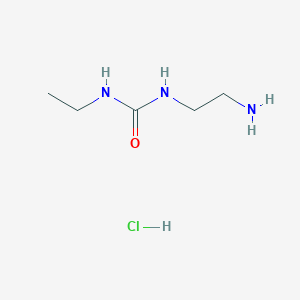
1-(2-Aminoethyl)-3-ethylurea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)maleimide hydrochloride, also known as 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride, is a chemical compound with the empirical formula C6H9N2O2Cl . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .
Molecular Structure Analysis
The molecular weight of 1-(2-Aminoethyl)maleimide hydrochloride is 176.60 . The specific molecular structure of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, amines in general are known to participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure . For example, they can be gases, liquids, or solids at room temperature, and they can be soluble or insoluble in water . The specific physical and chemical properties of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available in the sources I found.Applications De Recherche Scientifique
Hydrolyzable Polyureas
Hydrolyzable polyureas with hindered urea bonds (HUBs) have been designed, featuring reversible dissociation into bulky amines and isocyanates. These materials, including those with 1-tert-butyl-1-ethylurea bonds, show potential for broad applications due to their degradation profiles, low cost, and structural versatility. This makes them suitable for use in biomedical, agricultural, plastic, and packaging industries (Ying & Cheng, 2014).
Impact on Collagen Fibrillogenesis
The influence of ethylurea on collagen fibrillogenesis was studied, revealing that it decreases the extent and rate of fibril formation. This suggests that ethylurea might be useful for understanding the role of hydrophobic interactions in collagen structure and stability, particularly in biomedical research (Capaldi & Chapman, 1984).
Use in Bioconjugation
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), are significant in bioconjugation and peptide synthesis. EDU, in particular, can impact spectropolarimetric measurements, indicating structural changes in biomolecules. This highlights its relevance in the study of protein structures and interactions (Kubilius & Tu, 2017).
Safety And Hazards
Orientations Futures
While specific future directions for “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, there is ongoing research into the use of amines and related compounds in various fields, including medicine and materials science . For example, maleimide-modified hyaluronic acid and gelatin hydrogels have been studied for their potential use in regenerative medicine .
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-ethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-2-7-5(9)8-4-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBNYMMSCZFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-ethylurea hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)
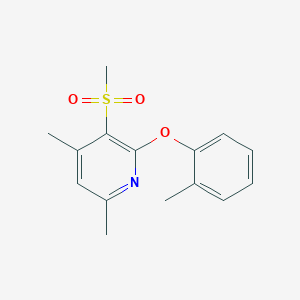
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2713697.png)
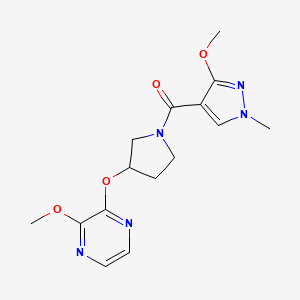
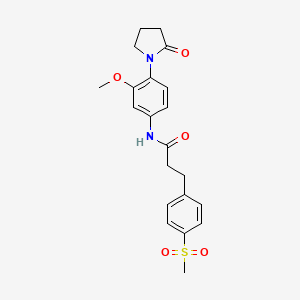

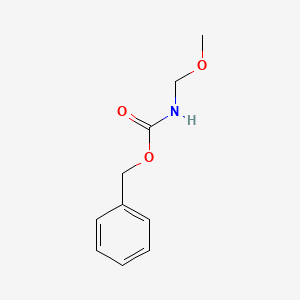
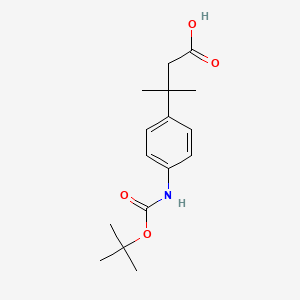
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)
![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)
![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)